molecular formula C5H9N B14408814 Aziridine, 1-(1-propenyl)-, (E)- CAS No. 80839-91-4

Aziridine, 1-(1-propenyl)-, (E)-

Cat. No.: B14408814
CAS No.: 80839-91-4
M. Wt: 83.13 g/mol
InChI Key: BEUWPRGCKSXXRV-NSCUHMNNSA-N
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Description

Aziridine, 1-(1-propenyl)-, (E)-: is an organic compound with the molecular formula C₅H₉N . It is a derivative of aziridine, characterized by the presence of a propenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of aziridines often follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Aziridine, 1-(1-propenyl)-, (E)- can undergo oxidation reactions, often using reagents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in substitution reactions, where the propenyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce amines .

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Aziridine, 1-(1-propenyl)-, (E)- is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology and Medicine:

    Drug Development: This compound is explored for its potential in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes at the molecular level.

Industry:

Mechanism of Action

The mechanism of action of aziridine, 1-(1-propenyl)-, (E)- involves its ability to form covalent bonds with various molecular targets. The strained three-membered ring of aziridine makes it highly reactive, allowing it to interact with nucleophiles such as DNA, proteins, and other biomolecules. This reactivity is exploited in both chemical synthesis and biological applications .

Comparison with Similar Compounds

    Aziridine, 1-(1-propenyl)-, (Z)-: This is a stereoisomer of the (E)-form, differing in the spatial arrangement of the propenyl group.

    Aziridine: The parent compound without the propenyl group.

    Ethyleneimine: Another three-membered ring compound with similar reactivity.

Uniqueness: Aziridine, 1-(1-propenyl)-, (E)- is unique due to the presence of the propenyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other similar aziridines. This uniqueness makes it valuable in specific applications where tailored reactivity is required .

Properties

CAS No.

80839-91-4

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

IUPAC Name

1-[(E)-prop-1-enyl]aziridine

InChI

InChI=1S/C5H9N/c1-2-3-6-4-5-6/h2-3H,4-5H2,1H3/b3-2+

InChI Key

BEUWPRGCKSXXRV-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/N1CC1

Canonical SMILES

CC=CN1CC1

Origin of Product

United States

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